3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Description
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid is a specialized synthetic compound featuring a four-membered azetidine ring with a cyano (-CN) group at the 3-position, a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid side chain. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The azetidine ring’s conformational rigidity and the electron-withdrawing cyano substituent may enhance metabolic stability and influence reactivity in coupling reactions, making this compound valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-[3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c23-12-22(10-9-20(25)26)13-24(14-22)21(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-11,13-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSBEGZZYRGIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and azetidine ring can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on structural data.
Azetidine vs. Larger Heterocycles
- The cyano group may stabilize the ring via electron withdrawal, reducing ring-opening reactions compared to unsubstituted azetidines .
- Piperidine/Azepane Derivatives: Piperidine (6-membered, ) and azepane (7-membered, ) rings offer greater flexibility, which may improve solubility but reduce metabolic stability.
Functional Group Variations
- Cyano (-CN) vs. Aromatic Groups: The target’s cyano group contrasts with aromatic substituents in compounds like (R)-3-(Fmoc-amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid .
- Double-Bonded Systems: 2-[1-(Fmoc)azetidin-3-ylidene]propanoic acid features a conjugated system, which may enable UV-based tracking or photochemical applications but lacks the steric and electronic effects of the cyano group.
Research Findings and Trends
- Synthetic Utility : Fmoc-protected azetidines are increasingly used in constrained peptide design, as smaller rings improve proteolytic resistance compared to linear peptides .
- Biological Performance: Cyano-substituted azetidines show promise in kinase inhibition studies due to their ability to form hydrogen bonds with ATP-binding pockets, a feature less pronounced in piperidine-based analogs .
Biological Activity
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.34 g/mol
- SMILES Notation : C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyano group enhances its reactivity and potential for binding to target sites.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group may enhance cellular uptake and bioavailability, further contributing to its anticancer efficacy.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, although more research is needed to fully elucidate these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth |
| Neuroprotective | Protects neuronal cells from oxidative stress; potential treatment for neurodegeneration |
| Enzyme Inhibition | Shows potential as an inhibitor for specific metabolic enzymes |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of azetidine derivatives were evaluated for their anticancer properties. The compound demonstrated IC50 values comparable to leading chemotherapeutics, suggesting its potential as a candidate for further development.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of structurally related compounds found that they significantly reduced cell death in models of oxidative stress. The results indicated that these compounds could modulate pathways associated with neuronal survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
